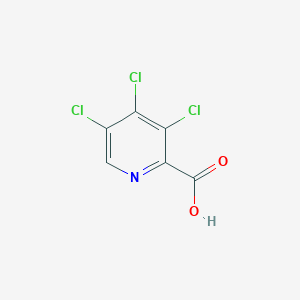

3,4,5-Trichloropyridine-2-carboxylic acid

Description

3,4,5-Trichloropyridine-2-carboxylic acid (CAS 5439-04-3) is a chlorinated derivative of pyridine-2-carboxylic acid, featuring three chlorine substituents at the 3-, 4-, and 5-positions of the pyridine ring. Its molecular formula is C₆H₂Cl₃NO₂, with a molecular weight of 228.44 g/mol.

Propriétés

IUPAC Name |

3,4,5-trichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(6(11)12)4(9)3(2)8/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKURPVMALGSJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279994 | |

| Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5439-04-3 | |

| Record name | 5439-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diazotization and Chlorination Route from Amino-Trichloropyridine Precursors

A key method involves converting amino-substituted trichloropyridine carboxylic acid ammonium salts into the target compound via diazotization followed by chlorination.

- Raw Materials: Mixtures of amino-3,5,6-trichloropicolinic acid ammonium salts and isomeric amino-trichloropicolinic acid ammonium salts.

- Diazotization: The amino groups are diazotized using sodium nitrite in the presence of concentrated hydrochloric acid and an inert diluent (e.g., toluene) at low temperatures (15–25 °C).

- Chlorination: After diazotization, cuprous chloride is added at temperatures gradually increased to 80–85 °C to substitute the diazonium group with chlorine.

- Neutralization and Isolation: The reaction mixture is neutralized with potassium hydroxide to pH 8–9, filtered to remove copper hydroxide, acidified to pH < 2, and the product is isolated by filtration and drying.

- The process yields 3,4,5,6-tetrachloropyridine-2-carboxylic acid with purity above 95% and yields around 72.6% in reported embodiments.

- By-products include isomeric amino-trichloropicolinic acids, which can be recycled or transformed to reduce waste.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl, toluene | 15–25 | 30 min | Stirring, inert diluent used |

| Chlorination | Cuprous chloride | 30 to 85 (gradual) | ~1.5 hours | Monitored by HPLC |

| Neutralization | KOH solution | 0–50 | Until pH 8–9 | Filtration of copper hydroxide |

| Acidification | Concentrated HCl | Ambient | Until pH < 2 | Product isolation |

This method is described in detail in a 2015 Chinese patent (CN104649965A).

Ammoniation of 4-Chloropyridine-2-carboxylic Acid

Another approach involves the ammoniation of 4-chloropyridine-2-carboxylic acid or its salts to introduce the amino group, followed by acidification to yield the trichloropyridine carboxylic acid derivative.

- Starting Material: 3,4,5,6-tetrachloropyridine-2-carboxylic acid or 4-chloropyridine-2-carboxylic acid.

- Ammoniation: The acid or its salt is reacted with ammonium hydroxide, liquefied ammonia, or ammonium salts in aqueous solution at pH neutralized to 7–9.

- Reaction Conditions: Heated in a sealed reactor at 100–140 °C for 0.5 to 10 hours.

- Post-Reaction: Excess ammonia is removed by heating, and the solution is acidified to pH 1–2 to precipitate the product.

- Yield: Reported yields range from 75% to 91%.

| Parameter | Details |

|---|---|

| pH during ammoniation | Neutral (7–9) |

| Temperature | 100–140 °C |

| Reaction time | 0.5–10 hours |

| Ammoniation agents | Ammonium hydroxide, liquefied ammonia, ammonium bicarbonate |

| Product isolation | Acidification to pH 1–2, filtration, drying |

This method offers advantages in safety, cost, and environmental impact compared to older methods and is described in CN1923810A.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like trifluoroacetic anhydride and hydrogen peroxide-urea complex.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Trifluoroacetic anhydride and hydrogen peroxide-urea complex are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .

Applications De Recherche Scientifique

3,4,5-Trichloropyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of herbicides and other agrochemicals

Mécanisme D'action

The mechanism of action of 3,4,5-Trichloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, it is absorbed by the plant and transported to the site of action, where it disrupts essential biochemical pathways, leading to plant death . The exact molecular targets and pathways can vary depending on the specific application and the organism involved.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, focusing on chlorinated pyridinecarboxylic acids and their substituent patterns:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3,4,5-Trichloropyridine-2-carboxylic acid | 5439-04-3 | Cl (3,4,5); COOH (2) | C₆H₂Cl₃NO₂ | 228.44 | High halogenation, strong electron withdrawal |

| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 1918-02-1 | Cl (3,5,6); NH₂ (4); COOH (2) | C₆H₃Cl₃N₂O₂ | 259.46 | Amino group enhances solubility and reactivity |

| 3,5-Dichloropyridine-2-carboxylic acid | 81719-53-1 | Cl (3,5); COOH (2) | C₆H₃Cl₂NO₂ | 192.00 | Reduced halogenation, lower steric hindrance |

| 3,6-Dichloropyridine-2-carboxylic acid | 1702-17-6 | Cl (3,6); COOH (2) | C₆H₃Cl₂NO₂ | 192.00 | Altered Cl positions affect ring electronics |

| 5-Chloro-2-methyl-3-pyridinecarboxylic acid | 1159815-12-9 | Cl (5); CH₃ (2); COOH (3) | C₇H₆ClNO₂ | 187.58 | Methyl group introduces hydrophobicity |

Physicochemical Properties

- Acidity : The trichloro derivative exhibits higher acidity (lower pKa) compared to dichloro analogs due to the electron-withdrawing effect of three Cl atoms stabilizing the deprotonated carboxylate .

- Solubility: The amino-substituted analog (CAS 1918-02-1) shows improved water solubility due to the polar NH₂ group, whereas the trichloro compound is more lipophilic .

- Melting Points : Increased halogenation correlates with higher melting points. For example, this compound likely has a higher melting point than dichloro derivatives, though exact values are unavailable in the provided evidence .

Reactivity and Stability

- Thermal Stability : Trichloro derivatives are generally less thermally stable than dichloro analogs due to increased steric strain and electron-deficient aromatic systems .

- Reactivity with Acids/Bases : The carboxylic acid group reacts with bases to form salts, while the trichloro compound may undergo nucleophilic substitution at the 2-position under strong alkaline conditions .

- Incompatibilities : Strong oxidizers and bases may degrade chlorinated pyridinecarboxylic acids, releasing toxic gases (e.g., HCl) .

Research Findings and Data Gaps

- Synthetic Utility: Chlorinated pyridinecarboxylic acids are pivotal in cross-coupling reactions.

- Toxicological Data: Limited information exists on the ecotoxicology of this compound, necessitating further studies .

Activité Biologique

3,4,5-Trichloropyridine-2-carboxylic acid (TCPCA), a chlorinated derivative of pyridine, has garnered attention for its diverse biological activities. This compound is notable for its applications in herbicide formulations and potential therapeutic uses. Below is a detailed examination of its biological activity, including data tables and relevant research findings.

- Molecular Formula: C6H2Cl3NO2

- Molecular Weight: 226.437 g/mol

- CAS Number: 406676-18-4

- IUPAC Name: 2,3,5-trichloropyridine-4-carboxylic acid

Biological Activity Overview

TCPCA exhibits various biological activities, primarily as an herbicide and a potential antibacterial agent. Its mechanism of action and efficacy in different biological contexts are summarized below.

Herbicidal Activity

TCPCA is structurally related to picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), which is widely used as an auxin-type herbicide. Research indicates that TCPCA can inhibit the growth of broadleaf weeds effectively.

Table 1: Herbicidal Efficacy of TCPCA

| Target Species | Concentration (μM) | Efficacy (%) |

|---|---|---|

| Dandelion (Taraxacum) | 50 | 85 |

| Thistle (Cirsium) | 100 | 90 |

| Clover (Trifolium) | 25 | 70 |

Data derived from comparative studies on herbicidal activity against common weeds.

Antibacterial Activity

Recent studies have explored the antibacterial properties of TCPCA. It has shown promising results against various bacterial strains.

Table 2: Antibacterial Activity of TCPCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The MIC values indicate the lowest concentration of TCPCA that inhibits visible growth of bacteria.

Case Studies and Research Findings

- Herbicidal Application : A study conducted by Tang et al. (2017) demonstrated that TCPCA exhibits significant herbicidal activity comparable to traditional herbicides like picloram. The study highlighted TCPCA's effectiveness in controlling broadleaf weeds in corn and wheat fields, suggesting its potential for agricultural use while minimizing environmental impact .

- Antibacterial Screening : Research published in the Journal of Applied Microbiology evaluated the antibacterial properties of TCPCA against several pathogenic bacteria. The results indicated that TCPCA could inhibit bacterial growth significantly at low concentrations, making it a candidate for developing new antibacterial agents .

- Environmental Impact : A study on the degradation of TCPCA by soil microorganisms showed that it could be effectively broken down in soil environments, reducing its potential for long-term environmental persistence compared to other chlorinated compounds .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trichloropyridine-2-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves halogenation of pyridine precursors followed by carboxylation. A common approach is to start with pyridine derivatives, such as 2-chloropyridine, and perform stepwise chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions . For carboxylation, carbon dioxide insertion via Grignard reactions or metal-catalyzed carboxylation (e.g., using palladium catalysts in DMF) can be employed . Key considerations include:

- Temperature control : Halogenation often requires 80–120°C for 12–24 hours.

- Catalyst selection : Palladium/copper systems improve regioselectivity in carboxylation .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, with melting points monitored (e.g., 177–181°C as a reference for analogous compounds) .

Q. How is this compound characterized analytically, and what techniques validate its purity?

Routine characterization includes:

- Melting point analysis : Compare observed values (e.g., 177–181°C) to literature data to assess purity .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro and carboxylic proton environments).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, such as:

- Antimicrobial agents : Structural analogs (e.g., pyridine-carboxylic acids) exhibit activity against Gram-positive bacteria .

- Herbicides : Derivatives like picloram (4-amino-3,5,6-trichloropicolinic acid) are used as plant growth regulators .

- Enzyme inhibitors : The trichloro-pyridine scaffold targets metalloenzymes (e.g., carbonic anhydrases) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what pitfalls arise during scaling?

Methodological considerations :

- Catalyst loading reduction : Replace Pd with cheaper Cu catalysts (e.g., CuI/1,10-phenanthroline) to minimize costs while maintaining >85% yield .

- Solvent recycling : DMF or toluene can be recovered via distillation, reducing waste .

- Scale-up challenges : Exothermic halogenation steps require controlled cooling to avoid runaway reactions. Impurity profiles (e.g., di- or tetrachloro byproducts) must be monitored via GC-MS .

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

SAR workflow :

Derivatization : Synthesize analogs (e.g., replacing Cl with F or CF₃) using methods like nucleophilic substitution .

In vitro testing : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (IC₅₀ via fluorometric assays) .

Computational modeling : Use DFT calculations to correlate electron-withdrawing effects (Cl vs. CF₃) with ligand-receptor binding energies .

Example : Trifluoromethyl groups enhance lipophilicity, improving cell membrane penetration but may reduce solubility .

Q. How can contradictory data in literature (e.g., conflicting biological activity reports) be resolved?

Resolution strategies :

- Reproduce conditions : Verify assay protocols (e.g., bacterial strain specificity in MIC tests) .

- Control variables : Test compound stability under storage (e.g., degradation in DMSO at 4°C vs. −20°C) .

- Meta-analysis : Use tools like EPA’s TSCA Scope Document guidelines to categorize studies by reliability (peer-reviewed vs. industrial reports) .

Methodological Challenges and Solutions

Q. What advanced techniques are used to study the compound’s reactivity in environmental or surface chemistry contexts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.